Carbamic acid, (1-(cyanomethyl)-2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-2-oxoethyl)-, phenylmethyl ester, (2S-(1(1R*(R*),2S*),2R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-(cyanomethyl)-2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-2-oxoethyl)-, phenylmethyl ester, (2S-(1(1R*(R*),2S*),2R*))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
- Formation of the carbamic acid ester group through the reaction of an amine with a chloroformate.
- Introduction of the cyanomethyl group via nucleophilic substitution.
- Coupling reactions to attach the piperidinyl and phenylmethyl groups.
- Final purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. Key considerations would include reaction temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The cyanomethyl group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the cyanomethyl group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes.
Medicine: As a candidate for drug development, particularly for targeting specific pathways or receptors.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to an enzyme’s active site, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid derivatives with different substituents.
- Piperidinyl-containing compounds with similar functional groups.
- Esters of other organic acids with similar structures.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to similar compounds
Properties
CAS No. |
127749-98-8 |
---|---|
Molecular Formula |
C32H43N5O5 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-cyano-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C32H43N5O5/c1-32(2,3)36-30(40)27-16-10-11-19-37(27)21-28(38)26(20-23-12-6-4-7-13-23)34-29(39)25(17-18-33)35-31(41)42-22-24-14-8-5-9-15-24/h4-9,12-15,25-28,38H,10-11,16-17,19-22H2,1-3H3,(H,34,39)(H,35,41)(H,36,40)/t25-,26-,27-,28+/m0/s1 |
InChI Key |
VKZMULLAGUUFSH-LAJGZZDBSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CCCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC#N)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC#N)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.